molecular formula C15H24BrNO3 B1379809 N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide CAS No. 1609408-86-7

N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide

Cat. No. B1379809
CAS RN: 1609408-86-7
M. Wt: 346.26 g/mol
InChI Key: HNAJZDJXOYOQAE-UHFFFAOYSA-N
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Description

N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is a small molecule with a molecular weight of 305.2 g/mol and a molecular formula of C13H21BrNO3. It is a white crystalline powder that is soluble in ethanol and propylene glycol, but insoluble in water. N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is a derivative of the cyclopentanamine structure and is a useful compound for research in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug design and synthesis. Its structure could be utilized to develop novel therapeutic agents, particularly due to the presence of the trimethoxybenzyl group which is a common moiety in molecules with pharmacological activity .

Pharmacology

Pharmacologically, the compound’s amine group makes it a candidate for the development of receptor agonists or antagonists. It could be involved in the synthesis of compounds targeting neurological pathways, possibly contributing to treatments for disorders such as depression or anxiety .

Biochemistry

Biochemically, N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide may serve as a selective probe or inhibitor in enzymatic studies. Its ability to interact with enzymes could help in understanding the mechanisms of action or in the inhibition of specific biochemical pathways .

Materials Science

In materials science, this compound could be investigated for its role in the creation of novel polymers or coatings. The trimethoxybenzyl group might impart unique electronic or optical properties, making it valuable in the development of advanced materials .

Chemical Engineering

From a chemical engineering perspective, the compound could be used in process optimization studies. Its stability under various conditions can be assessed to improve reaction yields and to develop more efficient synthetic routes for complex organic molecules .

Environmental Science

Lastly, in environmental science, research could focus on the compound’s biodegradability and environmental impact. Understanding its breakdown products and interaction with ecosystems is crucial for assessing its suitability and safety in widespread industrial applications .

properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.BrH/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAJZDJXOYOQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609408-86-7
Record name Benzenemethanamine, N-cyclopentyl-2,3,4-trimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609408-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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